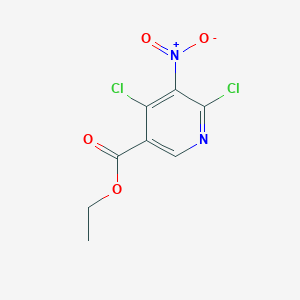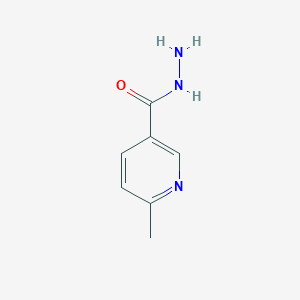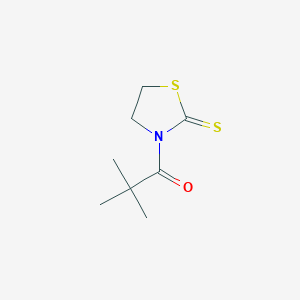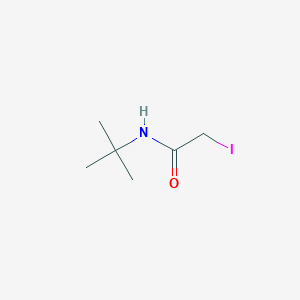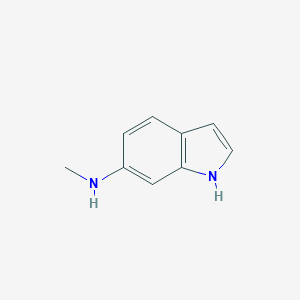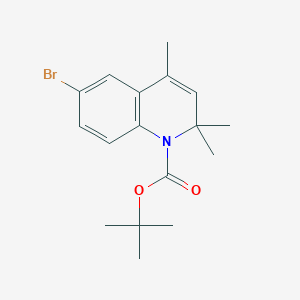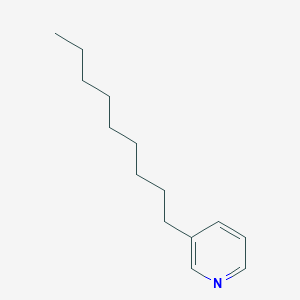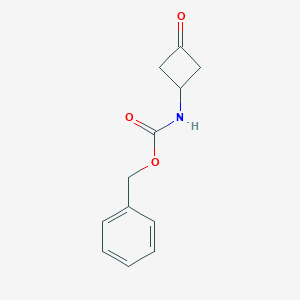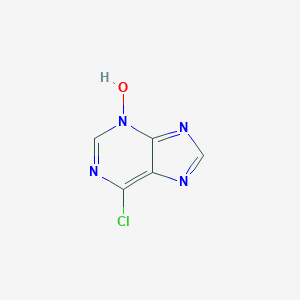![molecular formula C11H14O4S B173380 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- CAS No. 56161-51-4](/img/structure/B173380.png)
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dioxolane and is a cyclic ether with a sulfonyl functional group. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is not fully understood. However, it has been suggested that the sulfonyl functional group may play a crucial role in its biological activity. It has been reported that this compound can interact with certain enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Moreover, it has been shown to have antitumor activity, indicating its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- in lab experiments is its high solubility in water and organic solvents. This property makes it easy to handle and use in various experimental setups. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-. One of the areas of interest is the development of new synthesis methods that can lead to higher yields and purity. Moreover, the investigation of its potential use as a molecular probe for imaging studies is an exciting area of research. Additionally, the study of its mechanism of action and its interaction with enzymes and proteins can provide valuable insights into its biological activity. Finally, the exploration of its potential use in cancer therapy is an area of research that holds promise for the development of new treatments.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound is ongoing, and it holds promise for the development of new treatments and technologies.
Synthesemethoden
The synthesis of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- can be achieved using different approaches. One of the most common methods is the reaction of phenylsulfonylacetic acid with ethylene oxide in the presence of a strong acid catalyst. This reaction leads to the formation of Dioxolane as a colorless liquid with a boiling point of 180-182 °C.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been used as a solvent in the chemical industry and as a reagent in organic synthesis. Moreover, it has been investigated for its potential use as a molecular probe for imaging studies.
Eigenschaften
CAS-Nummer |
56161-51-4 |
|---|---|
Produktname |
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- |
Molekularformel |
C11H14O4S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-[2-(benzenesulfonyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H14O4S/c12-16(13,10-4-2-1-3-5-10)9-6-11-14-7-8-15-11/h1-5,11H,6-9H2 |
InChI-Schlüssel |
KKVFFPVBIMFUEZ-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



